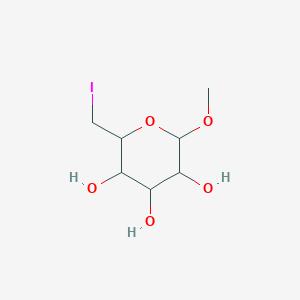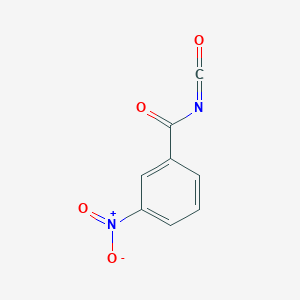
3-Nitrobenzoyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of isocyanates can be achieved through various methods. For instance, alkyl isocyanates can be prepared by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . A more sustainable method involves the use of isocyanides, elemental sulfur, and amines to convert isocyanides to isothiocyanates .
Chemical Reactions Analysis
Isocyanates can react with other small molecules like water, alcohols, and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reactions between substituted isocyanates (RNCO) and other small molecules can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst B .
Scientific Research Applications
Photochemistry and Photolabeling
3-Nitrobenzoyl isocyanate has been studied for its photochemistry, particularly in the context of photolabeling procedures. The photochemistry of related compounds, such as 3-nitrobenzoyl azides, demonstrates that upon irradiation, they undergo photo-Curtius rearrangement, forming analogous isocyanates and generating nitrenes. These nitrenes show potential in inserting into unactivated carbon-hydrogen bonds, trapping nucleophiles, and adding to olefins. This characteristic makes them suitable for labeling lipophilic sites in photolabeling agents (Woelfle, Sauerwein, Autrey, & Schuster, 1988).
Synthesis of Anti-Inflammatory and Analgesic Agents
In pharmaceutical research, 3-nitrobenzoyl isocyanate is used in the synthesis of compounds with potential anti-inflammatory and analgesic properties. For instance, it is involved in trapping isocyanate for the synthesis of carbamate, which is a step in the creation of Zileuton analogues and other therapeutic compounds (Fakhr, Radwan, El-batran, Abd el-Salam, & El-Shenawy, 2009).
Electrochemical Studies
The electrochemical behavior of compounds like 3-nitrobenzoyl isocyanate is also a significant area of study. For example, the nitrobenzoyl group has been explored for its role in protecting functional hydroxyl groups. Such studies are crucial for understanding the electrochemical properties and potential applications of these compounds (Jorge & Stradiotto, 1996).
Chemical Synthesis and Catalysis
3-Nitrobenzoyl isocyanate plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of benzoyl-, methoxybenzoyl-, and nitrobenzoyl-carbamates. These compounds have applications in different chemical reactions, such as the Mitsunobu reaction, where they are investigated as amine synthons (Koppel et al., 1993).
Polymer Science
In the field of polymer science, 3-nitrobenzoyl isocyanate derivatives are utilized in the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These copolymers have applications due to their solubility in various solvents and high thermal stability, making them suitable for advanced materials and industrial applications (Wang & Wu, 2003).
Kinetics and Mechanism Studies
The kinetics and mechanisms of reactions involving 3-nitrobenzoyl isocyanate and related compounds are also areas of significant research. Understanding these reactions' kinetics and mechanisms, such as the Curtius rearrangement, is vital for developing new synthetic methodologies and applications (Pavlyukova, Kudryavtseva, & Ostrovskii, 2022).
Analytical Chemistry
3-Nitrobenzoyl isocyanate derivatives are also relevant in analytical chemistry, particularly in chromatography and mass spectrometry. They are used for determining various compounds, showcasing the versatility and importance of 3-nitrobenzoyl isocyanate in analytical methods (Hayen, Jachmann, Vogel, & Karst, 2003).
Mechanism of Action
The reactions between substituted isocyanates (RNCO) and other small molecules can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst B . Acidic, less nucleophilic HX, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic X – which is then added to the isocyanate (mechanism I). HX of moderate acidity, like the common alcohols, may react in a concerted single-step reaction, in which proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously (mechanism II). Less acidic, stronger nucleophilic HX, such as aromatic amines, are added directly to the isocyanate followed by base-catalyzed proton transfer in the resulting adduct (mechanism III) .
Safety and Hazards
While specific safety and hazard information for “3-Nitrobenzoyl isocyanate” was not found, general safety measures for handling isocyanates include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and in case of inadequate ventilation, wearing respiratory protection .
Relevant Papers
Several papers have been published on the topic of isocyanates, including their synthesis, reactions, and applications . These papers highlight the increasing interest in this field, particularly in the development of bio-based isocyanates and polyurethanes .
properties
IUPAC Name |
3-nitrobenzoyl isocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-5-9-8(12)6-2-1-3-7(4-6)10(13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISURQQTGOWXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503367 | |
| Record name | 3-Nitrobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5843-49-2 | |
| Record name | 3-Nitrobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






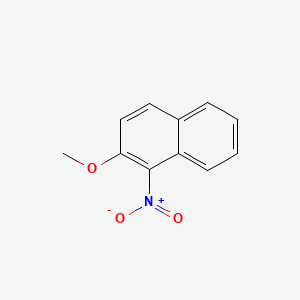
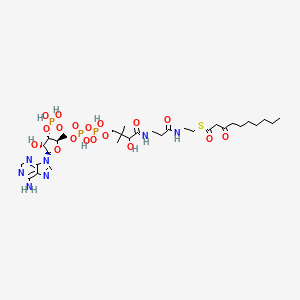
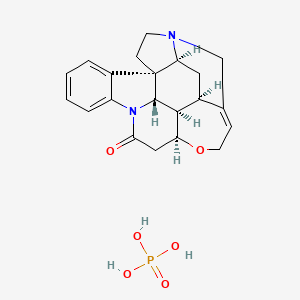
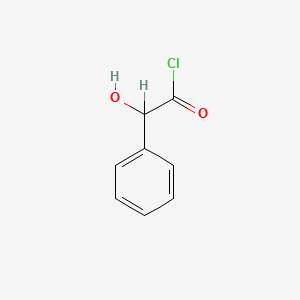




![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)
